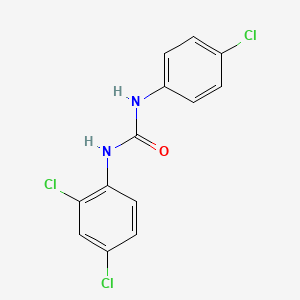![molecular formula C17H15Cl2N3O4 B5514935 N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5514935.png)
N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals known for their complex synthesis processes and diverse chemical and physical properties. These compounds often exhibit unique behaviors due to their structural features, including the presence of dichlorophenyl, dimethoxybenzylidene, and hydrazino groups.
Synthesis Analysis
The synthesis of similar compounds typically involves several steps, starting with the chloroacetylation of primary amines followed by reactions with hydrazine hydrate in an alcoholic medium to introduce the hydrazino group. Subsequent reactions may involve condensation with various aromatic aldehydes to introduce the benzylidene moiety (Kumar & Mishra, 2015).
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as single-crystal X-ray diffraction to determine the configuration of these compounds. The structure is crucial in understanding the compound's reactivity and potential applications. For example, N'-substituted derivatives have been analyzed for their crystal structures, showcasing how molecular configurations affect their physical and chemical properties (Yang, 2011).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are significantly influenced by their functional groups. These groups can undergo various reactions, including condensation, substitution, and addition reactions. The presence of the dichlorophenyl and dimethoxybenzylidene groups plays a critical role in determining the compound's reactivity towards different reagents (Arjunan et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Antimicrobial and Antifungal Properties : Research has demonstrated the synthesis of novel derivatives from diphenylamine compounds, showing significant antimicrobial and antifungal activities. These compounds, including ones similar to the chemical structure of interest, have been identified as potent antimicrobial and antifungal agents, indicating their potential use in developing new therapeutic agents (Kumar & Mishra, 2015).
Protecting Group in Synthesis : The 3,4-dimethoxybenzyl group has been used as a protecting group for N-protecting of certain derivatives, showcasing its utility in synthetic organic chemistry to facilitate complex chemical transformations (Grunder-Klotz & Ehrhardt, 1991).
Preparation of New Heterocyclic Compounds : The reaction of related chemical structures with antipyrin has led to the creation of novel heterocyclic compounds exhibiting antimicrobial and antifungal activities, which suggests their potential as new therapeutic agents with biological activity (Sayed et al., 2003).
Development of Anti-inflammatory and Anti-tubercular Agents
Anti-inflammatory Activities : N-arylidene derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significant activity in models of inflammation. This highlights the potential application of these compounds in developing anti-inflammatory therapies (Nakhostin et al., 2016).
Anti-tubercular Agents : Novel benzothiazole pyrimidine derivatives, incorporating structures similar to the chemical of interest, have shown promising activity against Mycobacterium tuberculosis, indicating their potential as new anti-tubercular drugs (Telvekar et al., 2012).
Synthesis and Characterization for Photonic Applications
- Photonic Applications : The third-order nonlinear optical properties of hydrazone derivatives have been studied for photonic applications. These materials, including ones similar to the requested compound, have shown promising results for use in photonic devices due to their reverse saturable absorption and nonlinear optical behavior (Nair et al., 2022).
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O4/c1-25-14-6-3-10(7-15(14)26-2)9-20-22-17(24)16(23)21-13-8-11(18)4-5-12(13)19/h3-9H,1-2H3,(H,21,23)(H,22,24)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEGHHAVIKKRBB-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5514859.png)
![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514867.png)
![5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5514874.png)
![N-(2-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5514884.png)
![{2-[hydroxy(phenyl)methyl]-1H-imidazol-1-yl}acetic acid](/img/structure/B5514887.png)
![2-(1-pyrrolidinylmethyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B5514895.png)
![6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5514907.png)
![8-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514915.png)
![2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5514921.png)

![3-(1-methylbutyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514931.png)
![7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514933.png)
![1-(4-methylphenyl)-4-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-pyrrolidinone hydrochloride](/img/structure/B5514940.png)
![4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5514943.png)